molecular formula C8H6IN3 B13047509 4-Iodocinnolin-3-amine

4-Iodocinnolin-3-amine

Cat. No.: B13047509
M. Wt: 271.06 g/mol
InChI Key: WPERDUVDAHTKJR-UHFFFAOYSA-N
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Description

4-Iodocinnolin-3-amine is an organic compound with the molecular formula C8H6IN3. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 4th position and an amine group at the 3rd position makes this compound unique and of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodocinnolin-3-amine typically involves the iodination of cinnolin-3-amine. One common method is the Sandmeyer reaction, where cinnolin-3-amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodocinnolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Iodocinnolin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Iodocinnolin-3-amine is primarily based on its ability to interact with various molecular targets. The iodine atom and amine group play crucial roles in its reactivity and binding affinity. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Iodocinnolin-3-amine is unique due to the presence of both the iodine atom and the cinnoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6IN3

Molecular Weight

271.06 g/mol

IUPAC Name

4-iodocinnolin-3-amine

InChI

InChI=1S/C8H6IN3/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H,(H2,10,12)

InChI Key

WPERDUVDAHTKJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)N)I

Origin of Product

United States

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